molecular formula C11H10N2O3S B1418169 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 890647-62-8

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid

Cat. No.: B1418169
CAS No.: 890647-62-8
M. Wt: 250.28 g/mol
InChI Key: JOCGAEKYARPXQC-UHFFFAOYSA-N
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Description

Historical Context and Development of Quinazolinone Chemistry

The quinazolinone scaffold emerged as a critical heterocyclic system following its first synthesis in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Subsequent advancements included Bischler and Lang’s decarboxylation of 2-carboxy derivatives to yield quinazoline in 1895, while Gabriel developed a more efficient synthesis in 1903 using o-nitrobenzylamine reduction and formic acid condensation. By the mid-20th century, medicinal chemists recognized quinazolinones as privileged structures, leading to the development of drugs like methaqualone (1951) and gefitinib (2000s). These milestones underscore the scaffold’s versatility in drug discovery.

Significance of Quinazolinone Derivatives in Heterocyclic Chemistry

Quinazolinones are integral to >150 natural alkaloids and synthetic pharmaceuticals due to their fused benzene-pyrimidine architecture, which enhances stability and bioactivity. Their ability to mimic purine bases enables interactions with enzymes and receptors, facilitating applications in anticancer, antimicrobial, and anti-inflammatory agents. For example, 4-quinazolinone derivatives exhibit inhibitory effects on Pseudomonas aeruginosa biofilm formation and EGFR tyrosine kinase. The structural plasticity of the core allows substitutions at positions 2, 3, and 4, enabling tailored pharmacokinetic properties.

Taxonomic Classification and Nomenclature

Quinazolinones are classified based on the position of the carbonyl group:

  • 2(1H)-quinazolinone : Carbonyl at position 2.
  • 4(3H)-quinazolinone : Carbonyl at position 4 (most common).

The target compound, 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid, adheres to IUPAC nomenclature as follows:

  • Core : 4-oxo-3,4-dihydroquinazolin-2-yl (4-quinazolinone variant).
  • Substituents : A methylsulfanyl group at position 2 and an acetic acid moiety.

Structural Significance of the Sulfanyl Linkage

The sulfanyl (-S-) linkage in this compound serves dual roles:

  • Electron-Donating Effects : Enhances nucleophilic reactivity at the sulfur atom, facilitating thioether oxidation to sulfones or sulfoxides.
  • Hydrogen-Bonding Capacity : The sulfur atom participates in weak hydrogen bonds, improving solubility and target binding.
    In antimicrobial studies, sulfanyl-containing quinazolinones demonstrate enhanced biofilm inhibition compared to non-sulfur analogs, as seen in derivatives targeting Xanthomonas oryzae.

Overview of Core Chemical Features

Molecular and Structural Properties

Property Value
Molecular formula C₁₁H₁₀N₂O₃S
Molecular weight 250.27 g/mol
Key functional groups Quinazolinone, sulfanyl, carboxylic acid
Tautomerism Exists as 3,4-dihydro-4-oxo tautomer

Physicochemical Characteristics

  • Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group.
  • Stability : Resists hydrolysis under acidic/alkaline conditions but degrades upon prolonged heating.

Reactivity Profile

  • Oxidation : Sulfanyl group oxidizes to sulfonic acid derivatives with H₂O₂.
  • Condensation : The acetic acid moiety participates in amide bond formation with amines.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCGAEKYARPXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazoline Core

a. Formation of 4-Formylbenzenesulfonamide Intermediate

  • Starting Material: Sulfanilamide (8)
  • Reaction Steps:
    • Diazotization of sulfanilamide with sodium nitrite in acidic conditions yields diazonium salt.
    • Sandmeyer reaction with CuCN/KCN converts diazonium salt to benzonitrile.
    • Reduction of benzonitrile with Raney nickel in aqueous formic acid produces 4-formylbenzenesulfonamide (7).

b. Construction of the Quinazolinone Ring

  • Key Reagents: 2-Methyl-3-phenyl-4(3H)-quinazolinone (6a) and 4-formylbenzenesulfonamide (7).
  • Reaction Conditions:
    • Reflux of the mixture in glacial acetic acid with sodium acetate facilitates condensation.
    • The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, forming a heterocyclic ring.
  • Outcome: Formation of the quinazolinone derivative (1a), characterized by TLC monitoring and recrystallization.

Final Functionalization and Purification

  • Purification:
    • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
    • Characterization via NMR, MS, and elemental analysis confirms structure.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Product/Notes
1 Diazotization & Sandmeyer reaction NaNO₂, HCl, CuCN/KCN Cold, 0°C Benzonitrile intermediate
2 Reduction Raney Ni, formic acid Reflux 4-Formylbenzenesulfonamide (7)
3 Condensation Quinazolinone precursor + aldehyde Reflux, acetic acid Quinazolinone core (1a)
4 Sulfanyl linkage formation Thiol derivatives Basic conditions, reflux Sulfanyl-quinazoline intermediate
5 Hydrolysis NaOH Reflux Free acid (target compound)

Notes on Research Findings and Methodological Variations

  • The synthesis of quinazoline derivatives often employs reflux conditions with acidic or basic catalysis to promote ring closure and substitution.
  • Thiol incorporation is achieved via nucleophilic substitution of halogenated intermediates or direct thiol addition under basic conditions.
  • Hydrolysis of esters to acids is a common final step, ensuring the compound's biological activity profile is preserved.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the quinazoline scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml for certain derivatives, suggesting strong potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Quinazoline derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the sulfanyl group may enhance this activity by improving solubility and bioavailability . In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, indicating a pathway for further development as anticancer agents.

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized quinazoline derivatives revealed that compounds with similar structures to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid exhibited considerable antibacterial activity against Candida albicans and Penicillium chrysogenum, showcasing their potential use in treating fungal infections .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of related quinazoline compounds on human cancer cell lines such as colon and breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth significantly .

Mechanism of Action

The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit tankyrase enzymes, which play a role in the Wnt β-catenin pathway . This inhibition can lead to various therapeutic effects, including anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the quinazolinone ring, sulfanyl linker, or acetic acid moiety. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituents Key Structural Features CAS Number Reference
Target Compound None (base structure) 3,4-Dihydroquinazolin-4-one, methylsulfanylacetic acid -
2-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid 6,7-Dimethoxy Enhanced electron density on aromatic ring; increased steric bulk 1010916-57-0
2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid 3-(2-Methoxyphenyl)methyl Extended conjugation via benzyl group; potential for π-π interactions 771499-51-5
2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide Hexahydroquinazolinone, sulfamoylphenyl Saturated ring improves solubility; sulfonamide enhances hydrogen bonding 879062-19-8
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide Phenyl at N3, hydrazide Hydrazide group introduces nucleophilicity; phenyl enhances hydrophobicity 37029-30-4

Physicochemical Properties

  • In contrast, the hexahydroquinazolinone derivative (CAS: 879062-19-8) likely exhibits lower melting points due to reduced aromaticity and increased flexibility .
  • Solubility :

    • Sulfonamide-containing analogues (e.g., CAS: 879062-19-8) demonstrate improved aqueous solubility compared to the parent compound, attributed to the polar sulfamoyl group .
    • Methoxy or halogen substituents (e.g., 6,7-dimethoxy) may reduce solubility in polar solvents due to increased hydrophobicity .

Biological Activity

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a unique structure that includes a sulfenyl group and an acetic acid moiety, contributing to its distinctive chemical properties and biological functions. Quinazolinones have been extensively studied for potential therapeutic applications, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 1097090-23-7

Biological Activities

The biological activity of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is attributed to its interaction with specific molecular targets. Key activities include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
  • Anticancer Properties : Preliminary studies indicate that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : The structural characteristics of this compound allow it to interact with bacterial targets, potentially leading to antibacterial effects.

Structure-Activity Relationship (SAR)

The structure of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid facilitates its biological interactions. The sulfenyl and acetic acid functional groups are particularly significant in mediating these interactions. Understanding the SAR can help in optimizing the compound for enhanced efficacy and selectivity against specific biological targets.

Case Study 1: Anticancer Activity

A study examining various quinazolinone derivatives found that compounds with similar structural motifs to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid exhibited significant cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to apoptosis induction via caspase activation pathways.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that compounds related to this quinazolinone derivative displayed potent inhibition against aldose reductase (ALR), a target for diabetic complications. The IC50 values for related compounds were in the submicromolar range, indicating strong inhibitory potential.

Research Findings Summary Table

Activity TypeTarget/EffectReference
AnticancerHepG2 cells
Enzyme InhibitionAldose reductase
AntimicrobialBacterial targets

Synthesis and Industrial Applications

The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of anthranilic acid derivatives through methods such as the Niementowski reaction. For industrial applications, optimizing reaction conditions can enhance yield and purity, utilizing continuous flow reactors for scalability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-oxo-3,4-dihydroquinazoline derivatives and thiol-containing acetic acid precursors. For example, intermediates with activated methyl groups (e.g., bromo or chloro derivatives) can undergo nucleophilic substitution with thiols. Reaction optimization requires pH control (6.5–7.5) and polar aprotic solvents like DMF at 60–80°C for 12–24 hours. Purification via recrystallization from ethanol/water mixtures is common. Characterization should include ¹H/¹³C NMR to confirm sulfanyl linkage and quinazolinone ring integrity, supported by high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of 1D/2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities, particularly the sulfanyl-acetic acid moiety. HRMS confirms molecular weight, while HPLC (≥95% purity) ensures product homogeneity. X-ray crystallography may resolve stereochemical uncertainties in crystalline derivatives. Infrared (IR) spectroscopy aids in identifying carbonyl (C=O) and sulfanyl (S–C) functional groups .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH (2–12), temperature (4–60°C), and light conditions. Monitor degradation via HPLC and track functional group integrity using NMR. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, identifying transition states and intermediates. Quantum mechanical calculations (e.g., using Gaussian 16) predict regioselectivity in sulfanyl group attachment. Pair computational results with experimental validation via in situ IR or Raman spectroscopy to monitor reaction progress .

Q. What experimental design approaches minimize trial-and-error in reaction optimization?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and temperature. For example, a Central Composite Design (CCD) reduces the number of experiments while identifying interactions between variables. Response surface methodology (RSM) then pinpoints optimal conditions .

Q. How can researchers resolve contradictions in spectroscopic or biological activity data?

  • Methodological Answer : Cross-validate NMR/IR data with computational spectral simulations (e.g., using ACD/Labs or ChemDraw). For biological discrepancies, use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with structural analogs. Statistical tools like principal component analysis (PCA) identify outlier data points .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Synthesize analogs with substitutions on the quinazolinone ring (e.g., electron-withdrawing groups at C-6/C-7) and test biological activity. Use molecular docking (AutoDock Vina) to correlate structural features with target binding affinity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical functional groups .

Q. How can environmental impact and toxicity be evaluated for this compound?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in silico toxicity prediction using tools like ProTox-II. Environmental fate studies assess biodegradation via OECD 301B (ready biodegradability) and hydrolysis half-life under neutral/pH-adjusted conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.